REACTION_SMILES
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[CH3:15][S:16]([Cl:17])(=[O:18])=[O:19].[CH3:20][N:21]([CH3:22])[CH:23]=[O:24].[CH3:8][CH2:9][N:10]([CH2:11][CH3:12])[CH2:13][CH3:14].[NH2:1][c:2]1[cH:3][cH:4][n:5][cH:6][cH:7]1>>[NH:1]([c:2]1[cH:3][cH:4][n:5][cH:6][cH:7]1)[S:16]([CH3:15])(=[O:18])=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccncc1
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Name
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Type
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product
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Smiles
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CS(=O)(=O)Nc1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |